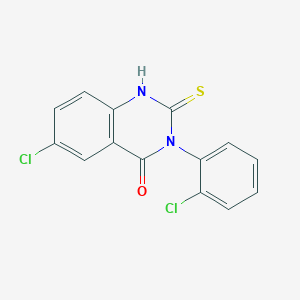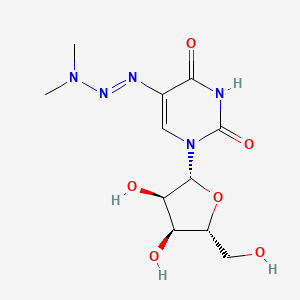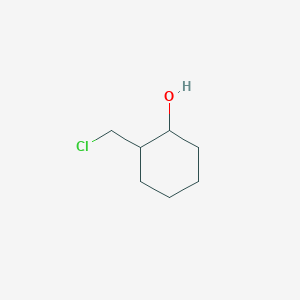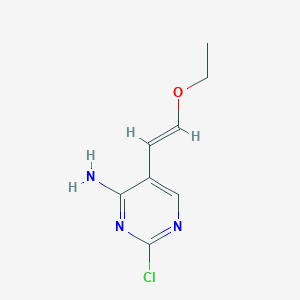
2-Chloro-5-(2-ethoxyvinyl)pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-(2-ethoxyvinyl)pyrimidin-4-amine is a chemical compound with the molecular formula C8H10ClN3O. It is a pyrimidine derivative, which is a class of organic compounds characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicine, agriculture, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2-ethoxyvinyl)pyrimidin-4-amine typically involves the reaction of 2-chloro-4,6-diaminopyrimidine with ethyl vinyl ether under specific conditions. One common method involves dissolving 2-chloro-4,6-diaminopyrimidine in isopropyl alcohol (IPA) and adding 3N hydrochloric acid (HCl). The mixture is then heated to 100°C for one hour while monitoring the reaction progress using thin-layer chromatography (TLC). After the reaction is complete, the solvent is evaporated to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
化学反应分析
Types of Reactions
2-Chloro-5-(2-ethoxyvinyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 2 can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The ethoxyvinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.
Oxidation: Aldehydes, carboxylic acids, and other oxidized products.
Reduction: Reduced derivatives with different functional groups.
科学研究应用
2-Chloro-5-(2-ethoxyvinyl)pyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Chloro-5-(2-ethoxyvinyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s pyrimidine ring structure allows it to bind to active sites of enzymes, inhibiting their activity. Additionally, the ethoxyvinyl group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity. These interactions can disrupt essential biological pathways, leading to the compound’s observed biological effects .
相似化合物的比较
Similar Compounds
2-Chloro-4,6-diaminopyrimidine: A precursor in the synthesis of 2-Chloro-5-(2-ethoxyvinyl)pyrimidin-4-amine.
2-Chloro-5-methylpyrimidine: A structurally similar compound with different substituents.
2-Chloro-4-(1’,3’-dithian-2’-yl)pyrimidine: Another pyrimidine derivative with distinct functional groups.
Uniqueness
This compound is unique due to its specific combination of a chloro group at position 2 and an ethoxyvinyl group at position 5. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
属性
CAS 编号 |
1190862-45-3 |
|---|---|
分子式 |
C8H10ClN3O |
分子量 |
199.64 g/mol |
IUPAC 名称 |
2-chloro-5-[(E)-2-ethoxyethenyl]pyrimidin-4-amine |
InChI |
InChI=1S/C8H10ClN3O/c1-2-13-4-3-6-5-11-8(9)12-7(6)10/h3-5H,2H2,1H3,(H2,10,11,12)/b4-3+ |
InChI 键 |
PZGLKKDFPIMFAL-ONEGZZNKSA-N |
手性 SMILES |
CCO/C=C/C1=CN=C(N=C1N)Cl |
规范 SMILES |
CCOC=CC1=CN=C(N=C1N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,3,4,4-Tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12915859.png)

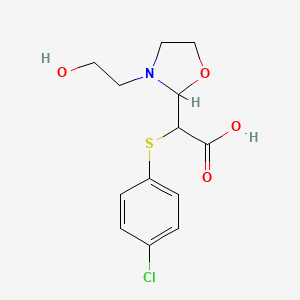
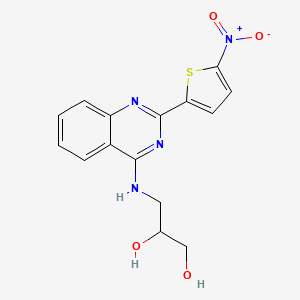
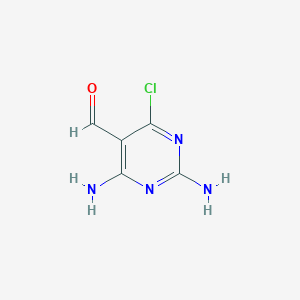
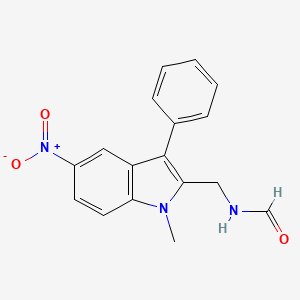
![4-amino-1,5,6,8-tetrazatricyclo[7.5.0.03,7]tetradeca-3,6,8-trien-2-one](/img/structure/B12915889.png)
![5-[(3-Nitrophenoxy)methyl]-3-(4-nitrophenyl)-4,5-dihydro-1,2-oxazole](/img/structure/B12915890.png)
